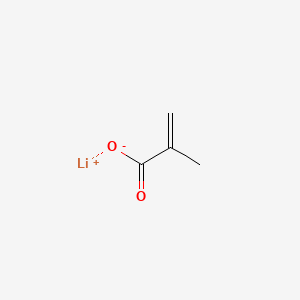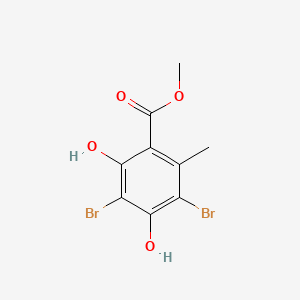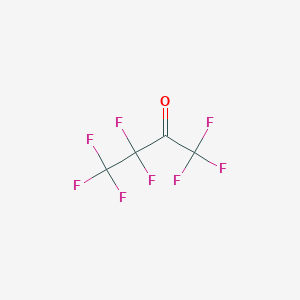
Octafluoro-2-butanone
Vue d'ensemble
Description
Octafluoro-2-butanone, also known as Perfluoro-2-butanone, is a technical grade compound with a linear formula of CF3CF2COCF3 . It is used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines .
Synthesis Analysis
This compound is involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . It can decompose into CF3H and CF4, which can be recycled to consume chain free radicals .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CF3CF2COCF3 . It has a molecular weight of 216.03 g/mol . The InChI key for this compound is QJPLLYVRTUXAHZ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can decompose into CF3H and CF4, which can be recycled to consume chain free radicals . The rate constants of the main fire extinguishing paths are fast .Physical And Chemical Properties Analysis
This compound is a technical grade compound with an assay of ≥90% (GC) . It has a boiling point of 0 °C and a melting point of -126 °C (lit.) .Applications De Recherche Scientifique
J’ai effectué une recherche et j’ai trouvé plusieurs applications de l’Octafluoro-2-butanone dans la recherche scientifique. Voici quelques-unes de ses applications uniques, chacune avec une section détaillée :
Synthèse de 2,3-bis(perfluoroalkyl)quinoxalines
L’this compound est utilisée comme réactif dans la synthèse de 2,3-bis(perfluoroalkyl)quinoxalines, des composés qui ont des applications potentielles dans divers domaines tels que la science des matériaux et la pharmaceutique en raison de leurs propriétés structurales et électroniques uniques .
Applications en matière d’extinction d’incendie
Elle a été testée comme remplacement d’agent d’extinction en jet pour le Halon 1211 dans les applications d’extinction d’incendie. La recherche se concentre sur l’efficacité de l’octafluoro-2-butène et des mélanges avec le 1-bromopropane pour l’extinction d’incendie en jet .
Tests pharmaceutiques
L’this compound est également utilisée dans les tests pharmaceutiques comme étalon de référence de haute qualité pour garantir l’exactitude des résultats dans le développement de médicaments et les processus de contrôle de la qualité .
Bionanotechnologie
Dans le domaine de la bionanotechnologie, elle a été étudiée pour son utilisation dans la synthèse de nanoclusters d’argent fluorescents dans le proche infrarouge (Ag NCs) stabilisés par un aptàmère MUC1. Ces nanoclusters ont des utilisations potentielles en bio-imagerie et en biosensoriqye en raison de leurs propriétés fluorescentes .
Mécanisme D'action
Target of Action
Octafluoro-2-butanone, also known as Perfluoro-2-butanone , is primarily used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . The primary targets of this compound are therefore the reactants involved in these synthesis reactions.
Biochemical Pathways
It is known to be involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines , suggesting it may play a role in the biochemical pathways related to the synthesis and metabolism of these compounds.
Result of Action
The primary result of this compound’s action is the formation of 2,3-bis(perfluoroalkyl)quinoxalines . These are complex organic compounds with potential applications in various fields. The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLLYVRTUXAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392395 | |
| Record name | Perfluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337-20-2 | |
| Record name | Perfluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 337-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

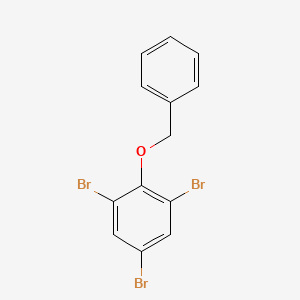


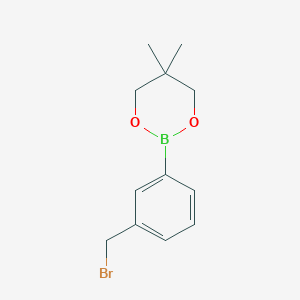

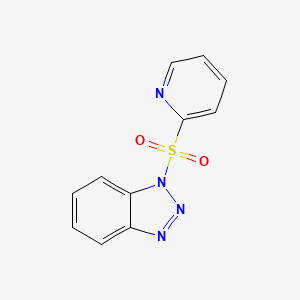
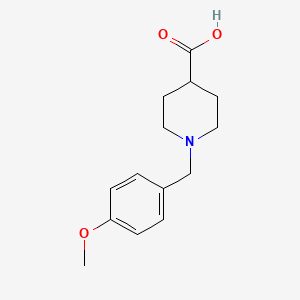

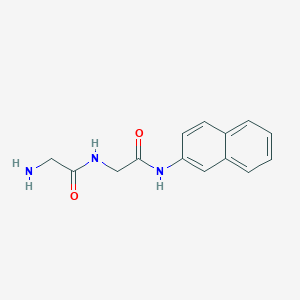
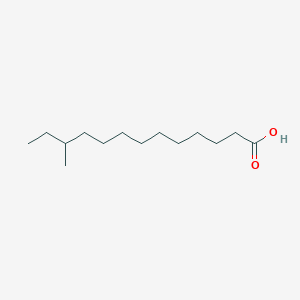
![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)
